molecular formula C16H13ClN2O2 B5844945 4-[(2-chloro-3-phenylacryloyl)amino]benzamide

4-[(2-chloro-3-phenylacryloyl)amino]benzamide

Cat. No. B5844945
M. Wt: 300.74 g/mol
InChI Key: ATVDNDOHFMTFQS-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-chloro-3-phenylacryloyl)amino]benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the benzamide family of compounds and has been found to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 4-[(2-chloro-3-phenylacryloyl)amino]benzamide involves its ability to bind to specific target molecules in the body. It has been found to inhibit the activity of certain enzymes, such as histone deacetylases and matrix metalloproteinases, which play important roles in cancer and inflammation. It has also been found to modulate the expression of certain genes, such as those involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(2-chloro-3-phenylacryloyl)amino]benzamide are varied and complex. It has been found to exhibit anti-cancer activity by inhibiting the activity of certain enzymes and by inducing apoptosis in cancer cells. It has also been found to exhibit anti-inflammatory activity by inhibiting the activity of matrix metalloproteinases and by modulating the expression of certain genes involved in inflammation. Additionally, it has been found to exhibit neuroprotective effects by modulating the expression of certain genes involved in neuronal survival and by reducing oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[(2-chloro-3-phenylacryloyl)amino]benzamide in lab experiments is its ability to selectively target specific enzymes and genes, which allows for more precise and targeted research. Additionally, it has been found to exhibit low toxicity and good solubility, which makes it easier to work with in lab settings. However, one of the limitations of using this compound is its limited availability and high cost, which can make it difficult to obtain in large quantities for certain experiments.

Future Directions

There are several potential future directions for research involving 4-[(2-chloro-3-phenylacryloyl)amino]benzamide. One area of interest is its potential applications in the treatment of cancer, where it has been found to exhibit anti-cancer activity. Additionally, it may have potential applications in the treatment of inflammation and neurological disorders, where it has been found to exhibit anti-inflammatory and neuroprotective effects. Further research is needed to fully explore the potential applications of this compound in these areas, as well as in other areas of scientific research.

Synthesis Methods

The synthesis of 4-[(2-chloro-3-phenylacryloyl)amino]benzamide involves the reaction of 4-aminobenzoic acid with 2-chloro-3-phenylacryloyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain the final compound.

Scientific Research Applications

4-[(2-chloro-3-phenylacryloyl)amino]benzamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects, including its ability to inhibit the activity of certain enzymes and to modulate the expression of certain genes. It has been used in studies related to cancer, inflammation, and neurological disorders.

properties

IUPAC Name

4-[[(Z)-2-chloro-3-phenylprop-2-enoyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2/c17-14(10-11-4-2-1-3-5-11)16(21)19-13-8-6-12(7-9-13)15(18)20/h1-10H,(H2,18,20)(H,19,21)/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATVDNDOHFMTFQS-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C(=O)NC2=CC=C(C=C2)C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C(=O)NC2=CC=C(C=C2)C(=O)N)\Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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